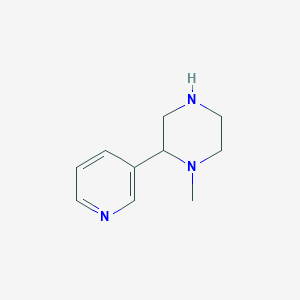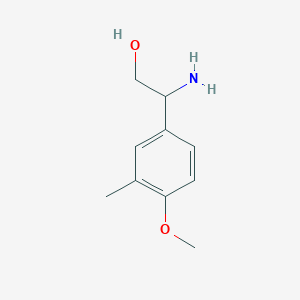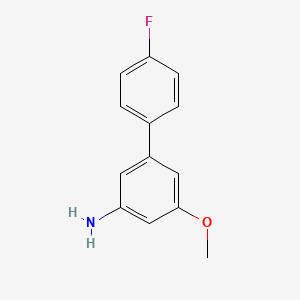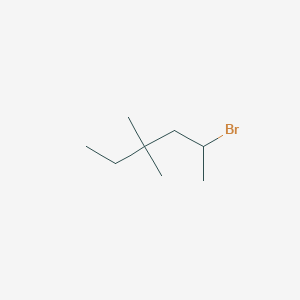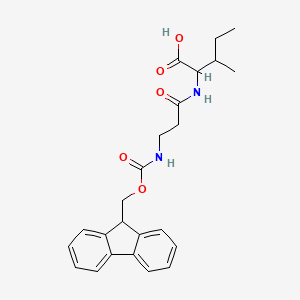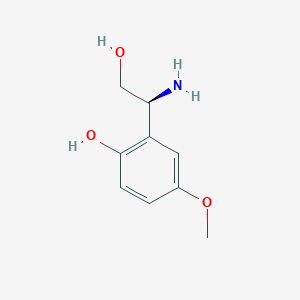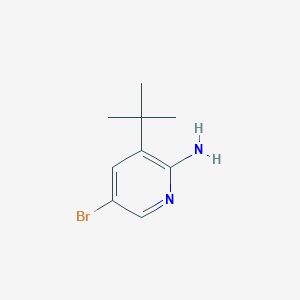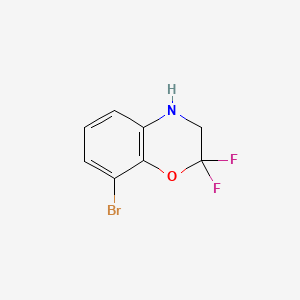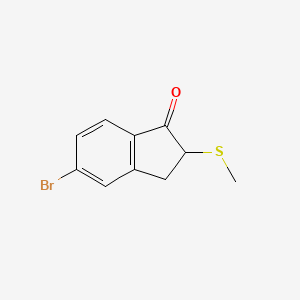
5-bromo-2-(methylsulfanyl)-2,3-dihydro-1H-inden-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-(methylsulfanyl)-2,3-dihydro-1H-inden-1-one is an organic compound with a unique structure that includes a bromine atom, a methylsulfanyl group, and a dihydroindenone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-(methylsulfanyl)-2,3-dihydro-1H-inden-1-one typically involves the bromination of a precursor compound followed by the introduction of the methylsulfanyl group. One common method includes the use of bromine and a suitable solvent to achieve bromination, followed by a reaction with a methylsulfanyl reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and methylsulfanyl introduction processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2-(methylsulfanyl)-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted indenone derivatives.
Applications De Recherche Scientifique
5-Bromo-2-(methylsulfanyl)-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives may have biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 5-bromo-2-(methylsulfanyl)-2,3-dihydro-1H-inden-1-one exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary widely based on the structure of the compound and its derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2-(methylsulfanyl)benzoic acid: Similar in structure but with a carboxylic acid group instead of the indenone core.
5-Bromo-2-methyl-2-pentene: Contains a bromine and methyl group but differs in the overall structure and functional groups.
Uniqueness
5-Bromo-2-(methylsulfanyl)-2,3-dihydro-1H-inden-1-one is unique due to its specific combination of functional groups and the dihydroindenone core. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
Propriétés
Formule moléculaire |
C10H9BrOS |
|---|---|
Poids moléculaire |
257.15 g/mol |
Nom IUPAC |
5-bromo-2-methylsulfanyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C10H9BrOS/c1-13-9-5-6-4-7(11)2-3-8(6)10(9)12/h2-4,9H,5H2,1H3 |
Clé InChI |
FAQULMVISCHHOD-UHFFFAOYSA-N |
SMILES canonique |
CSC1CC2=C(C1=O)C=CC(=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



